2-((苄氧基)甲基)环丙烷羧酸

货号 B1322232

CAS 编号:

848328-57-4

分子量: 206.24 g/mol

InChI 键: FYOFPRGAVPMDRY-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

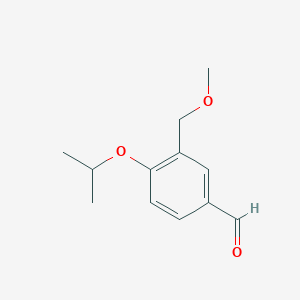

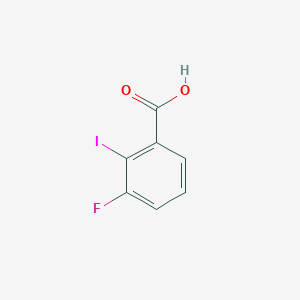

“2-((Benzyloxy)methyl)cyclopropanecarboxylic acid” is a chemical compound with the linear formula C12H14O3 . It is often used in the field of specialty chemicals .

Molecular Structure Analysis

The molecular structure of “2-((Benzyloxy)methyl)cyclopropanecarboxylic acid” is represented by the linear formula C12H14O3 . The structure of related compounds has been analyzed using X-ray crystallography .科学研究应用

合成和化学性质

- 2-((苄氧基)甲基)环丙烷羧酸被用作合成含环丙基氨基酸的多功能构建块。它在迈克尔加成和迪尔斯-阿尔德反应中显示出反应性,导致新的氨基酸以保护形式形成,展示了它在有机合成领域的实用性 (Limbach, Lygin, Es-Sayed, & Meijere, 2009)。

- 该化合物已参与合成环丙烷衍生物,这些衍生物用于抗抑郁药物的研究 (Bonnaud, Cousse, Mouzin, Briley, Stenger, Fauran, & Couzinier, 1987)。

- 它作为合成各种双环肽类似物的前体,突显了其在开发潜在治疗剂中的作用 (Limbach, Lygin, Es-Sayed, & Meijere, 2009)。

生物应用

- 该化合物已被用于制备苹果1-氨基环丙烷-1-羧酸氧化酶的抑制剂,表明其在农业应用中控制植物乙烯产生方面的潜力 (Dourtoglou & Koussissi, 2000)。

- 在药物化学领域,它已被用于制备具有显著除草和杀菌活性的衍生物,展示了其在农药研究中的潜力 (Tian, Song, Wang, & Liu, 2009)。

其他应用

- 该化合物已被用于研究环丙烷环开环反应,有助于理解化学反应机制和合成途径 (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019)。

- 它还参与了研究替代环丙烷羧酸的结构-活性关系,有助于开发新的化学实体 (Kusuyama, 1979)。

属性

IUPAC Name |

2-(phenylmethoxymethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)11-6-10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOFPRGAVPMDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((Benzyloxy)methyl)cyclopropanecarboxylic acid | |

Synthesis routes and methods

Procedure details

A solution of 0.23 mol of the compound obtained in Step 1 in 500 ml of ethanol, 230 ml of 1N sodium hydroxide solution and 5 ml of dimethyl sulphoxide is heated at reflux for 2 hours and is then concentrated. The residue is taken up in a mixture of water/ether. After conventional treatment, the combined organic phases are concentrated. Chromatography of the residue over silica gel (dichloromethane/tetrahydrofuran: 97/3) allows a cis/trans mixture of the products obtained to be isolated, some of the fractions of which have a preponderance of the cis isomer and some a preponderance of the trans isomer.

Name

compound

Quantity

0.23 mol

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1322150.png)

![1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine](/img/structure/B1322166.png)

![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)

![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)